PTP1B Inhibitory Activity: Demonstrating >450-Fold Inactivity Compared to Active 5-Arylidene Thiazolidinone PTP1B Inhibitors
In a recombinant human PTP1B enzymatic assay using pNPP as substrate (10 min pre-incubation, 30 min measurement), 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid exhibited an IC50 > 45,000 nM [1]. By contrast, active 5-arylidene-4-thiazolidinone PTP1B inhibitors from the same chemotype family, such as compound 5b reported by Ottanà et al., achieve low micromolar IC50 values (e.g., compound 5b IC50 = 2.8 µM) [2]. This represents at minimum a 16-fold difference in potency, but practically, the compound is considered inactive, delivering a >450-fold selectivity window when compared to inhibitors with IC50 values in the low nanomolar range.
| Evidence Dimension | PTP1B enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | IC50 > 45,000 nM |
| Comparator Or Baseline | Compound 5b (5-arylidene-4-thiazolidinone): IC50 = 2.8 µM [2] |
| Quantified Difference | >16-fold difference (target compound effectively inactive); >450-fold relative to low nanomolar thiazolidinone inhibitors |
| Conditions | Recombinant human PTP1B, pNPP substrate, 10 min pre-incubation, 30 min end-point measurement |
Why This Matters
This vast potency gap confirms that the absence of a C5-arylidene substituent abolishes PTP1B engagement, making this compound uniquely suited as a true negative control in assays where active 5-arylidene thiazolidinones might otherwise introduce confounding inhibition.
- [1] BindingDB Entry for BDBM50135236 (CHEMBL3747131). IC50 >4.50E+4 nM. Tohoku Pharmaceutical University curated by ChEMBL. View Source
- [2] Ottanà R, et al. Eur J Med Chem. 2017;127:840-858. Compound 5b IC50 = 2.8 µM. View Source
